Cas no 50630-41-6 (1-(4-Methyl-3-nitrophenyl)-1-propanone)

1-(4-Methyl-3-nitrophenyl)-1-propanone structure
50630-41-6 structure
Product Name:1-(4-Methyl-3-nitrophenyl)-1-propanone
CAS No:50630-41-6
MF:C10H11NO3
MW:193.199242830276
CID:934037
PubChem ID:23244249
Update Time:2025-11-01

1-(4-Methyl-3-nitrophenyl)-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-4-methylpropiophenone
    • 3’-NITRO-4’-METHYLPROPIOPHENONE
    • 1-(4-Methyl-3-nitro-phenyl)-propan-1-on
    • 1-(4-methyl-3-nitrophenyl)propan-1-one
    • 1-(4'-methyl-3'-nitrophenyl)-propane-1-one
    • 2-Nitro-1-methyl-4-propionyl-benzol
    • 3-Nitro-4-methyl-propiophenon
    • 4'-methyl-3'-nitropropiophenone
    • Aethyl-(3-nitro-4-methyl-phenyl)-keton
    • KNOXGRDXNIBXMD-UHFFFAOYSA-N
    • 1-(4-Methyl-3-nitrophenyl)-1-propanone
    • SCHEMBL7047805
    • 50630-41-6
    • starbld0039047
    • Inchi: 1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
    • InChI Key: KNOXGRDXNIBXMD-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC(C)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 193.07400
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • PSA: 62.89000
  • LogP: 3.01910

1-(4-Methyl-3-nitrophenyl)-1-propanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on 1-(4-Methyl-3-nitrophenyl)-1-propanone

Comprehensive Analysis of 1-(4-Methyl-3-nitrophenyl)-1-propanone (CAS No. 50630-41-6)

1-(4-Methyl-3-nitrophenyl)-1-propanone, with the CAS number 50630-41-6, is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, also referred to as 4'-Methyl-3'-nitropropiophenone, belongs to the class of aromatic ketones and exhibits unique chemical properties that make it valuable in synthetic applications. Its molecular structure, featuring a methyl group and a nitro group attached to a phenyl ring, contributes to its reactivity and versatility in organic synthesis.

In recent years, the demand for nitroaromatic compounds like 1-(4-Methyl-3-nitrophenyl)-1-propanone has surged due to their role as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. Researchers and industry professionals frequently search for "synthesis of nitropropiophenone derivatives" or "applications of 4-methyl-3-nitrophenyl compounds," highlighting the growing interest in this chemical's potential. Its stability under controlled conditions and compatibility with various reaction mechanisms further enhance its appeal in laboratory settings.

From an environmental and sustainability perspective, the compound's synthesis pathways are being optimized to align with green chemistry principles. Queries such as "eco-friendly synthesis of CAS 50630-41-6" reflect the scientific community's focus on reducing waste and energy consumption. Advanced catalytic methods and solvent-free reactions are now being explored to improve the efficiency of producing 1-(4-Methyl-3-nitrophenyl)-1-propanone while minimizing ecological impact.

The compound's spectroscopic characteristics, including NMR and IR spectra, are well-documented, aiding in its identification and purity assessment. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to ensure quality control. These methods address frequent search terms like "characterization of nitropropiophenone derivatives" and "analytical methods for CAS 50630-41-6," catering to both academic and industrial users.

In pharmaceutical research, 1-(4-Methyl-3-nitrophenyl)-1-propanone serves as a precursor for bioactive molecules. Its structural motif is found in compounds under investigation for antimicrobial and anti-inflammatory properties. Searches for "pharmaceutical intermediates with nitro groups" or "medicinal chemistry applications of 50630-41-6" underscore its relevance in drug discovery. The compound's ability to undergo selective reduction or substitution reactions makes it a versatile building block for tailored molecular designs.

Handling and storage recommendations for CAS 50630-41-6 emphasize standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under normal conditions, its nitroaromatic nature warrants cautious handling to avoid unnecessary exposure. This aligns with frequently asked questions like "safety guidelines for 4-methyl-3-nitrophenyl compounds" and "best practices for storing nitropropiophenone."

Market trends indicate a steady increase in the procurement of 1-(4-Methyl-3-nitrophenyl)-1-propanone, driven by its applications in specialty chemicals and materials science. Suppliers and distributors often highlight its availability in various purity grades, responding to queries such as "where to buy CAS 50630-41-6" or "high-purity nitropropiophenone suppliers." The compound's compatibility with scalable production processes further supports its commercial viability.

Future research directions may explore the catalytic functionalization of 1-(4-Methyl-3-nitrophenyl)-1-propanone to unlock novel derivatives with enhanced properties. The integration of computational chemistry and machine learning for reaction optimization is another emerging area, addressing search trends like "AI in organic synthesis of nitroaromatics." Such advancements could redefine the compound's utility in next-generation chemical innovations.

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